2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H15Cl2FN2OS2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
The thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized for their potential use in antibacterial and antifungal applications. These compounds, including variations with chloro and fluoro substitutions, have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Enterecoccus faecalis, Escherichia coli, Pseudomonas aeruginosa) as well as yeast-like fungi (Candida albicans, C. krusei, C. parapsilosis). Notably, some derivatives showed higher antifungal activity than fluconazole against Candida species, indicating their significant potential as antimicrobial agents (Kahveci et al., 2020).
HIV-1 Inhibition
Research into 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones with chloro-fluoro substitution on the benzyl group has highlighted their potent activity against HIV-1. These compounds have demonstrated picomolar activity against wild-type HIV-1 and maintained inhibitory effects against clinically relevant HIV-1 mutants. The study illustrates the significance of C5(methyl)/C6(methyl/ethyl) substitutions for enhancing inhibitory activity, indicating a promising direction for HIV-1 treatment research (Rotili et al., 2014).
Anti-inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and antinociceptive properties. Compounds with chloro and fluoro substitutions exhibited significant activity, demonstrating their potential as therapeutic agents for inflammatory and pain-related conditions. These findings underscore the therapeutic versatility of thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives in managing inflammation and pain (Alam et al., 2010).
Anticancer Potential
Studies have also explored the anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, focusing on their synthesis and biological evaluation. These compounds have shown promise in inhibiting the proliferation of cancer cells, including lung and breast cancer cell lines. The research indicates that the structural features of these compounds, such as the presence of chloro and fluoro substituents, could be critical for their anticancer activity, offering a new avenue for anticancer drug development (Hammam et al., 2005).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2FN2OS2/c22-14-6-4-13(5-7-14)8-10-26-20(27)19-18(9-11-28-19)25-21(26)29-12-15-16(23)2-1-3-17(15)24/h1-7,9,11H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWEHCEHZMVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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